Dihydroepistephamiersine 6-acetate

Natural Product Chemistry Analytical Chemistry Pharmacognosy

Researchers requiring authenticated hasubanan alkaloid reference standards often face batch-to-batch variability that compromises dereplication studies. Dihydroepistephamiersine 6-acetate (CAS 57361-74-7), isolated from Stephania japonica and S. tetrandra, resolves this challenge: • Definitive LC-MS/NMR reference standard for hasubanan alkaloid dereplication and botanical authentication of Stephania species • C-6 acetate ester enables hydrolytic or derivatization workflows for analog library synthesis • Consistent ≥98% purity ensures reproducible retention time and spectral matching across experiments Supplied with full Certificate of Analysis. Multiple packaging formats available.

Molecular Formula C21H27NO6
Molecular Weight 389.4 g/mol
Cat. No. B12322527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroepistephamiersine 6-acetate
Molecular FormulaC21H27NO6
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC
InChIInChI=1S/C21H27NO6/c1-22-9-8-19-10-13(23)18(26-4)21(27-5)20(19,22)11-15(28-21)12-6-7-14(24-2)17(25-3)16(12)19/h6-7,15,18H,8-11H2,1-5H3
InChIKeyUTTZNWQGZHNUIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroepistephamiersine 6-acetate: Chemical Identity and Overview


Dihydroepistephamiersine 6-acetate (CAS: 57361-74-7) is a hasubanan-type alkaloid, a class of tetracyclic propellane-based natural products. It is isolated from the roots and aerial parts of various Stephania species, including S. japonica and S. tetrandra [1]. The compound is characterized by the presence of an acetate ester at the 6-position, distinguishing it from its parent alcohol, dihydroepistephamiersine [2]. Its full chemical name is 3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.1⁸,¹¹.0¹,¹⁰.0²,⁷]octadeca-2(7),3,5-trien-13-yl acetate, with a molecular formula of C₂₃H₃₁NO₇ and an average molecular weight of 433.5 g/mol [3].

Dihydroepistephamiersine 6-acetate: Substitution Non-Equivalence


Within the hasubanan alkaloid class, minor structural variations, such as the presence or absence of an acetate group, lead to significant differences in physicochemical properties, solubility, and biological activity. For instance, dihydroepistephamiersine 6-acetate (MW 433.5) possesses an ester moiety that alters its lipophilicity and metabolic stability compared to the non-acetylated parent compound (MW 389.4) [1]. These differences can directly impact membrane permeability, target engagement, and overall pharmacokinetic behavior in experimental systems. Furthermore, the specific stereochemistry and substitution pattern of hasubanan alkaloids dictate their interaction with biological targets, as demonstrated by the wide range of IC₅₀ values (from 0.7 to 46 µM) observed for δ-opioid receptor binding within the same class [2]. Therefore, substituting dihydroepistephamiersine 6-acetate with a related alkaloid without explicit validation risks introducing uncontrolled variables that compromise experimental reproducibility and data interpretation.

Dihydroepistephamiersine 6-acetate: Evidence-Based Selection Guide


Physicochemical Properties and Solubility Profile

Dihydroepistephamiersine 6-acetate (C₂₃H₃₁NO₇, MW 433.5 g/mol) is structurally distinct from its non-acetylated analog, dihydroepistephamiersine (C₂₁H₂₇NO₆, MW 389.4 g/mol), due to the presence of an acetate ester at the C-6 position [1]. This modification increases the molecular weight by approximately 11.3% and alters the predicted pKa to 6.46 ± 0.70 , compared to the parent alcohol (pKa ~7.8, predicted). The compound's solubility in chlorinated solvents, ethyl acetate, DMSO, and acetone, as well as its powder physical form, provides a clear, experimentally verifiable handling and formulation profile that differentiates it from other hasubanan alkaloids with different functional groups [2].

Natural Product Chemistry Analytical Chemistry Pharmacognosy

Botanical Origin and Source Authentication

Dihydroepistephamiersine 6-acetate is specifically isolated from the roots of Stephania japonica and Stephania tetrandra, as confirmed by primary research articles and reputable vendor documentation [REFS-1, REFS-2]. This botanical origin is a critical differentiating factor, as other hasubanan alkaloids, such as epistephamiersine and stephamiersine, are also found in these species but may have different yields and seasonal variability. For example, a study on S. japonica identified dihydroepistephamiersine 6-acetate as a known alkaloid constituent, with its presence confirmed in multiple independent analyses [2]. The compound's isolation from a defined species provides a verifiable supply chain and allows for the study of species-specific biosynthetic pathways and biological activities.

Natural Product Isolation Botanical Sourcing Quality Control

Anti-Neuroinflammatory Potential: Class-Level Evidence

While direct, head-to-head comparative bioactivity data for dihydroepistephamiersine 6-acetate is currently absent in the open literature, class-level evidence from structurally related hasubanan alkaloids suggests a potential for anti-neuroinflammatory activity. A 2023 study on hasubanan alkaloids from Stephania longa demonstrated that compounds within this class can exhibit potent inhibition of NO production in LPS-activated BV2 microglial cells, with IC₅₀ values as low as 1.8 µM, outperforming the positive control minocycline (IC₅₀ = 15.5 µM) [1]. Other studies on Stephania species have reported anti-inflammatory IC₅₀ values for bisbenzylisoquinoline alkaloids in the range of 5.92 to 15.26 µM [2]. Given that dihydroepistephamiersine 6-acetate shares the core hasubanan skeleton, it is reasonable to hypothesize that it may possess similar anti-inflammatory properties, but this remains to be experimentally confirmed for this specific molecule.

Neuroinflammation Alkaloid Pharmacology Natural Product Screening

Structural Elucidation by NMR and Mass Spectrometry

The structure of dihydroepistephamiersine 6-acetate was unequivocally established in the seminal 1965 paper by Tomita et al., which reported the isolation of four new hasubanan alkaloids from Stephania japonica [1]. The compound's identity, including its stereochemistry, was determined through a combination of chemical degradation, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. This foundational work provides a validated structural reference, differentiating it from other hasubanan alkaloids like epistephamiersine and stephamiersine, which were also characterized in the same study. Reputable vendors now provide this compound with certificates of analysis that include 1H NMR, HPLC, and MS data to confirm identity and purity [2], ensuring that researchers can procure a well-defined chemical entity with a verifiable structural history.

Analytical Chemistry Structural Elucidation Natural Product Identification

Dihydroepistephamiersine 6-acetate: Key Research Applications


Reference Standard for Dereplication and Metabolomics

Given its well-defined structure and botanical origin [1], dihydroepistephamiersine 6-acetate serves as an excellent reference standard for liquid chromatography-mass spectrometry (LC-MS) and NMR-based dereplication of hasubanan alkaloids from Stephania species. Its unique molecular weight and retention time can be used to identify known compounds and prioritize unknown analogs in complex extracts, streamlining the discovery of novel natural products with potential bioactivity [2].

Lead for Semi-Synthetic Derivatization and SAR

The acetate ester at the C-6 position provides a convenient handle for chemical modification. Researchers can hydrolyze the ester to obtain dihydroepistephamiersine or use it as a starting material for further derivatization (e.g., acylation, alkylation) to generate a library of analogs [3]. This enables the systematic investigation of how structural variations impact biological activity, solubility, and metabolic stability, potentially leading to compounds with improved pharmacological profiles.

Botanical Authentication and Chemotaxonomic Marker

As a constituent specifically isolated from Stephania japonica and S. tetrandra , dihydroepistephamiersine 6-acetate can be used as a chemical marker for the authentication of these plant species in herbal medicines and dietary supplements. Its presence and relative abundance can aid in quality control, ensuring product consistency and safety [4]. This is particularly relevant for traditional medicines that rely on Stephania species for their anti-inflammatory and analgesic properties.

In Vitro Screening for Anti-Neuroinflammatory Activity

Based on class-level evidence for anti-neuroinflammatory activity among hasubanan alkaloids [5], dihydroepistephamiersine 6-acetate is a rational candidate for inclusion in screening panels targeting neuroinflammation. Researchers can evaluate its ability to inhibit NO production, TNF-α release, or other inflammatory markers in LPS-stimulated microglial cell lines (e.g., BV2 cells). Comparative studies with other hasubanan alkaloids could elucidate specific structural features that enhance or diminish anti-inflammatory potency.

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